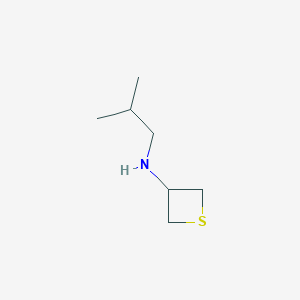

N-Isobutylthietan-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

N-(2-methylpropyl)thietan-3-amine |

InChI |

InChI=1S/C7H15NS/c1-6(2)3-8-7-4-9-5-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

VRGCQCMCZSWXGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CSC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Isobutylthietan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of N-Isobutylthietan-3-amine, a secondary amine incorporating a thietane ring. Due to the limited availability of direct experimental data for this specific compound, this document leverages established quantitative structure-property relationship (QSPR) models and data from structurally analogous compounds to offer reliable estimations of its key physicochemical parameters. This guide is intended to support researchers, scientists, and drug development professionals in their preliminary assessments and experimental design involving this compound. Detailed, generalized experimental protocols for the determination of these properties are also provided to facilitate future laboratory investigations.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the unique structural and electronic properties conferred by the thietane moiety. The thietane ring, a four-membered heterocycle containing a sulfur atom, can influence a molecule's conformation, metabolic stability, and interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).

This guide summarizes the estimated core physicochemical properties of this compound and provides standardized experimental protocols for their empirical determination.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₅NS[3]

-

Molecular Weight: 145.27 g/mol [3]

-

Chemical Structure:

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational models and comparisons with structurally similar aliphatic amines and thietane derivatives. It is crucial to note that these are predictions and should be confirmed by experimental data.

| Property | Estimated Value | Method of Estimation / Rationale |

| pKa | 9.0 - 10.5 | Based on the typical pKa range for secondary alkyl amines. The electron-withdrawing effect of the thietane sulfur may slightly lower the basicity compared to acyclic analogues. |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Estimated using group contribution methods. The isobutyl group contributes to lipophilicity, while the amine and thietane sulfur provide some polarity. |

| Aqueous Solubility | Moderately Soluble | As a secondary amine with a relatively low molecular weight, it is expected to have moderate solubility in water, which will be pH-dependent. Solubility is likely to decrease with increasing pH as the amine becomes deprotonated. |

| Melting Point (°C) | Not available | Likely a liquid at room temperature, similar to other secondary amines of comparable molecular weight.[4][5][6] |

| Boiling Point (°C) | 180 - 220 | Estimated based on the boiling points of other secondary amines with similar molecular weights. The presence of hydrogen bonding will lead to a higher boiling point than non-polar compounds of similar size.[7][8] |

| Stability | Stable under standard conditions. Potential for oxidation of the thietane sulfur. | Thietane rings are generally stable but can be susceptible to oxidation to the corresponding sulfoxide and sulfone under certain conditions.[9] |

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.[10][11][12]

Principle: A solution of the amine is titrated with a standardized acid, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water, degassed

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Prepare a dilute solution of this compound in deionized water (e.g., 0.01 M).

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the amine solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized HCl solution in small increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH change between additions becomes small.

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) can be determined using the classical shake-flask method.[13][14][15]

Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase at equilibrium are measured to calculate the partition coefficient.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add known volumes of the stock solution and the other solvent to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully sample each phase, ensuring no cross-contamination.

-

Determine the concentration of the amine in both the aqueous and n-octanol phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium aqueous solubility can be determined by the shake-flask method.[15][16][17]

Principle: An excess amount of the compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The concentration of the dissolved compound is then measured.

Materials:

-

This compound

-

Aqueous buffer solutions of desired pH (e.g., pH 5, 7.4, 9)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm filter)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After agitation, separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully collect the supernatant or filtrate.

-

Dilute the sample if necessary and determine the concentration of the dissolved amine using a validated analytical method.

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Conclusion

References

- 1. 1541584-33-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound (CAS No. 1541584-33-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Buy this compound [smolecule.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. scienceready.com.au [scienceready.com.au]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. lup.lub.lu.se [lup.lub.lu.se]

N-Isobutylthietan-3-amine: A Comprehensive Technical Guide to Structural Elucidation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation and analysis of N-Isobutylthietan-3-amine, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] While specific literature on this exact molecule is limited, this document outlines a comprehensive analytical workflow based on established methodologies for analogous thietane derivatives. The guide covers plausible synthetic routes, detailed experimental protocols for spectroscopic and crystallographic analysis, and data interpretation. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

Thietanes, four-membered rings containing a sulfur atom, are gaining interest as structural motifs in medicinal chemistry.[1][2] Their unique conformational properties and ability to act as bioisosteres for other functional groups make them attractive scaffolds for the design of novel therapeutic agents. N-substituted thietan-3-amines, in particular, represent a class of compounds with potential for diverse biological activities. This guide focuses on the structural characterization of a specific derivative, this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from readily available precursors. One common method for the synthesis of 3-aminothietanes involves the reaction of a thietane derivative bearing a leaving group at the 3-position with an appropriate amine.[3] An alternative approach is the ring-opening of a suitable precursor followed by cyclization.[3]

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation and Characterization

The definitive structure of this compound would be established through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information.

Expected ¹H NMR Data:

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |

| Thietane CH₂ (α to S) | 2.8 - 3.2 | m | 4H | - |

| Thietane CH (β to S) | 3.5 - 3.9 | m | 1H | - |

| Isobutyl CH₂ | 2.5 - 2.8 | t | 2H | ~7 |

| Isobutyl CH | 1.7 - 2.0 | m | 1H | ~7 |

| Isobutyl CH₃ | 0.9 - 1.1 | d | 6H | ~7 |

| NH | 1.0 - 2.0 | br s | 1H | - |

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| Thietane CH₂ (α to S) | 30 - 35 |

| Thietane CH (β to S) | 50 - 55 |

| Isobutyl CH₂ | 55 - 60 |

| Isobutyl CH | 28 - 33 |

| Isobutyl CH₃ | 20 - 25 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is standard.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Expected Mass Spectrometry Data:

| Ion | m/z (Calculated) | Fragmentation Pattern |

| [M+H]⁺ | 146.1003 | Molecular ion peak |

| [M-C₄H₉]⁺ | 88.0323 | Loss of the isobutyl group |

| [C₄H₉NH₂]⁺ | 74.0969 | Isobutylamine fragment |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the proposed structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[4][5]

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX, Olex2). Refine the structural model to obtain accurate atomic coordinates and displacement parameters.

Caption: Workflow for the structural elucidation of this compound.

Potential Signaling Pathways and Biological Relevance

While the specific biological activity of this compound is not documented, thietane derivatives have been explored for their potential as modulators of various biological targets. The incorporation of the thietane ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.

Further research would be necessary to investigate the interaction of this compound with specific signaling pathways. A general workflow for such an investigation is presented below.

Caption: Logical workflow for investigating biological activity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation and analysis of this compound. By following the outlined synthetic and analytical protocols, researchers can effectively characterize this and similar thietane derivatives. The presented workflows and data tables serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating further investigation into the potential of this class of compounds.

References

- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Characterization of N-Isobutylthietan-3-amine

Abstract

This document provides a detailed technical guide on the expected spectroscopic profile of N-Isobutylthietan-3-amine (CAS No. 1541584-33-1). Due to the limited availability of public domain raw spectral data for this specific compound, this guide synthesizes predicted data based on established principles of spectroscopic analysis for secondary amines and heterocyclic compounds. It includes expected ranges for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and characterization of thietane derivatives.

Introduction

This compound is a heterocyclic compound featuring a four-membered thietane ring and a secondary amine functional group. Its molecular formula is C7H15NS, with a molecular weight of 145.27 g/mol .[1] The structural characterization of such molecules is fundamental for quality control, reaction monitoring, and for establishing structure-activity relationships in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are critical for unambiguously determining the molecular structure and purity of this compound. This guide outlines the predicted spectroscopic data and the methodologies to acquire them.

Predicted Spectroscopic Data

While raw experimental data for this compound is not widely published, its spectral characteristics can be reliably predicted based on its structural components. The following tables summarize the expected data.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Description |

|---|---|---|---|

| ~ 0.9 - 1.0 | Doublet | 6H | Two methyl groups (-CH₃) of the isobutyl group. |

| ~ 1.7 - 1.9 | Multiplet | 1H | Methine proton (-CH-) of the isobutyl group. |

| ~ 2.4 - 2.6 | Doublet | 2H | Methylene protons (-CH₂-) attached to the nitrogen. |

| ~ 2.8 - 3.1 | Multiplet | 2H | Methylene protons (α to S) on the thietane ring. |

| ~ 3.3 - 3.6 | Multiplet | 2H | Methylene protons (α to S) on the thietane ring. |

| ~ 3.8 - 4.1 | Quintet | 1H | Methine proton (-CH-) on the thietane ring attached to nitrogen. |

| Variable (~1.0-3.0) | Broad Singlet | 1H | Amine proton (N-H). Signal may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment Description |

|---|---|

| ~ 20 - 22 | Isobutyl Methyl Carbons (-CH₃) |

| ~ 28 - 30 | Isobutyl Methine Carbon (-CH-) |

| ~ 30 - 35 | Thietane Ring Carbons (C-S) |

| ~ 55 - 60 | Thietane Ring Carbon (C-N) |

| ~ 58 - 62 | Isobutyl Methylene Carbon (-CH₂-N) |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

|---|---|---|---|

| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine (R₂NH)[2] |

| 2950 - 2850 | Strong | C-H Stretch | Alkyl groups (isobutyl and thietane) |

| 1470 - 1450 | Medium | C-H Bend | Alkyl groups |

| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine[2] |

| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine[2] |

| ~ 600 - 700 | Weak | C-S Stretch | Thietane Ring |

Predicted Mass Spectrometry (MS) Data

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z Ratio | Ion Description | Notes |

|---|---|---|

| 145 | [M]⁺ | Molecular ion peak. Expected to be present due to the Nitrogen Rule (odd molecular weight for an odd number of nitrogen atoms).[3] |

| 130 | [M-CH₃]⁺ | Loss of a methyl radical. |

| 88 | [C₄H₈NS]⁺ | Alpha-cleavage, fragmentation of the isobutyl group, resulting in a resonance-stabilized thietane-containing cation. This is often a dominant fragmentation pathway for amines.[3] |

| 57 | [C₄H₉]⁺ | Isobutyl cation. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic functional group absorptions.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is standard for LC-MS and typically provides a strong signal for the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which helps confirm the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound are documented, the following diagram illustrates a typical workflow for the complete spectroscopic characterization of a newly synthesized chemical entity.

References

A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores various synthetic routes for the preparation of N-substituted thietan-3-amines, a class of compounds of growing interest in medicinal chemistry. The thietane moiety, a four-membered sulfur-containing heterocycle, is increasingly utilized as a bioisostere for various functional groups in drug design, offering unique physicochemical properties. This document provides a comprehensive overview of both traditional and novel methods for the N-functionalization of the thietan-3-amine core, complete with detailed experimental protocols and comparative data to aid in the selection of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of N-substituted thietan-3-amines can be broadly categorized into several key approaches:

-

Reductive Amination: A versatile and widely used method for the formation of C-N bonds, involving the reaction of thietan-3-one or thietan-3-amine with a carbonyl compound in the presence of a reducing agent.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between thietan-3-amine and aryl or heteroaryl halides.

-

Direct N-Alkylation: The reaction of thietan-3-amine with alkyl halides, a fundamental method for introducing alkyl substituents.

-

N-Acylation and Sulfonylation: The formation of amides and sulfonamides through the reaction of thietan-3-amine with acylating or sulfonylating agents.

-

Urea and Carbamate Formation: The reaction of thietan-3-amine with isocyanates or chloroformates to yield the corresponding urea and carbamate derivatives.

This guide will delve into the specifics of these methods, providing practical details for their implementation in a laboratory setting.

Reductive Amination

Reductive amination is a highly effective one-pot method for the synthesis of N-alkyl and N-aryl thietan-3-amines from thietan-3-one. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Reductive Amination Pathway

Alternatively, thietan-3-amine can be reacted with an aldehyde or ketone to yield the corresponding N-substituted derivative.

Experimental Protocol: Reductive Amination of Thietan-3-one

A patented method describes the production of thietan-3-amines via the reductive amination of thietan-3-one.[1]

Materials:

-

Thietan-3-one

-

Amine derivative (e.g., hydroxylamine, O-alkylhydroxylamine)

-

Methanol

-

Potassium dihydrogen phosphate

-

Sodium borohydride

-

Activator (e.g., sulfuric acid)

-

Potassium hydroxide solution (20%)

Procedure:

-

A suspension of thietan-3-one oxime (formed from thietan-3-one and a hydroxylamine derivative) and potassium dihydrogen phosphate in methanol is heated in an autoclave at 120°C for 12 hours.[1]

-

After cooling, the resulting thietanimine derivative is reduced.

-

To a solution of the thietanimine, add sodium borohydride.

-

Carefully add sulfuric acid dropwise as an activator. The mixture is warmed to 110°C and maintained for approximately 4 hours.

-

Add 20% potassium hydroxide solution and heat at 100°C for a further 60 minutes.

-

The resulting solution containing the N-substituted thietan-3-amine can be used for further processing. The yield is reported to be over 90%.[1]

Table 1: Quantitative Data for Reductive Amination

| Starting Material | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thietan-3-one oxime | - | NaBH4 / H2SO4 | Methanol | 110-120 | 16 | >90 | [1] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl amines.[2][3] This method is particularly valuable for creating C(sp²)–N bonds, which are prevalent in many biologically active molecules. The reaction typically involves an aryl halide, an amine, a palladium catalyst with a suitable phosphine ligand, and a base.

Buchwald-Hartwig Amination Cycle

Experimental Protocol: N-Arylation of Thietan-3-amine

The following protocol is adapted from a general procedure for the Buchwald-Hartwig amination and a specific example of N-arylation of a related sulfonamide derivative.[1]

Materials:

-

Thietan-3-amine

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., NaOtBu, K3PO4)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent, followed by the thietan-3-amine and the aryl halide.

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120°C) with stirring for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for N-Arylation of Thietan-3-amine Derivatives

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Aryl-2-nitrobenzenesulfonamide | 2-Chloromethylthiirane | - | 1.5% KOH (aq) | Water | RT | 48-72 | - | [1] |

| 3-(Arylamino)thietane | Acetyl chloride | - | Pyridine | - | - | - | - | [1] |

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a fundamental and straightforward method for introducing alkyl groups onto an amine.[4][5][6] The reaction involves the nucleophilic attack of the amine on an alkyl halide. A base is often employed to neutralize the hydrogen halide formed during the reaction. While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium salts.

Direct N-Alkylation Pathway

Experimental Protocol: N-Alkylation of Thietan-3-amine

The following is a general procedure for the N-alkylation of a primary amine with an alkyl halide.

Materials:

-

Thietan-3-amine

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of thietan-3-amine in the chosen solvent, add the base.

-

Add the alkyl halide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Data for Direct N-Alkylation

| Amine | Alkyl Halide | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl amine | Benzyl bromide | Al2O3-OK | Acetonitrile | Room Temp | 1 h | 95 | [4] |

| Secondary amines | Alkyl halides | Hunig's base | Acetonitrile | Room Temp | Varies | High | [6] |

N-Acylation and N-Sulfonylation

The formation of amides and sulfonamides is a common and robust method for the derivatization of amines. These functional groups are prevalent in many pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.

N-Acylation

N-acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent.

N-Sulfonylation

N-sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: N-Acylation of 3-(Arylamino)thietanes

A reported procedure describes the acylation of 3-(arylamino)thietanes.[1]

Materials:

-

3-(Arylamino)thietane

-

Acylating agent (e.g., acetyl chloride)

-

Base (e.g., pyridine)

Procedure:

-

Dissolve the 3-(arylamino)thietane in a suitable solvent.

-

Add the base (e.g., pyridine).

-

Add the acylating agent dropwise at a controlled temperature.

-

Stir the reaction mixture until completion.

-

Work-up the reaction by washing with aqueous solutions to remove the base and any salts.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the N-acylated product by crystallization or chromatography.

Table 4: Representative Data for N-Acylation and N-Sulfonylation

| Amine | Acylating/Sulfonylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

| 3-(Arylamino)thietane | Acetyl chloride | Pyridine | - | - | - | [1] |

| Sulfonamides | 2-Chloromethylthiirane | Alkali | Water/Ethanol | Varies | - | [1] |

Formation of Ureas and Carbamates

Urea and carbamate functionalities are also important in medicinal chemistry. They are typically synthesized by reacting the amine with an isocyanate or a chloroformate, respectively.

Experimental Protocol: General Procedure for Urea Synthesis

Materials:

-

Thietan-3-amine

-

Isocyanate (R-N=C=O)

-

Anhydrous solvent (e.g., THF, dichloromethane)

Procedure:

-

Dissolve the thietan-3-amine in the anhydrous solvent under an inert atmosphere.

-

Add the isocyanate dropwise at room temperature.

-

Stir the reaction mixture for a few hours until the reaction is complete (monitor by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the product by crystallization or chromatography.

Conclusion

This guide has provided an overview of several key synthetic routes for the preparation of N-substituted thietan-3-amines. The choice of a particular method will depend on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds. Further research into novel, more efficient, and environmentally benign synthetic methodologies will undoubtedly continue to expand the chemical space accessible for the development of new thietane-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: N-Isobutylthietan-3-amine (CAS 1541584-33-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for N-Isobutylthietan-3-amine. This guide compiles available data and provides general information on the broader class of thietane derivatives.

Executive Summary

This compound, identified by CAS number 1541584-33-1, is a sulfur-containing heterocyclic compound. The thietane ring, a four-membered saturated heterocycle containing a sulfur atom, is a structural motif of increasing interest in medicinal chemistry due to its unique physicochemical properties.[1][2] While specific data on the biological activity and detailed experimental protocols for this compound are scarce in publicly accessible literature, this guide provides a comprehensive overview of its known properties, general synthesis strategies for related compounds, and handling procedures based on available safety data for analogous structures.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical suppliers and should be considered provisional in the absence of peer-reviewed experimental validation.

| Property | Value | Source |

| CAS Number | 1541584-33-1 | N/A |

| Chemical Name | This compound | N/A |

| Synonyms | N-(2-methylpropyl)thietan-3-amine | N/A |

| Molecular Formula | C₇H₁₅NS | N/A |

| Molecular Weight | 145.27 g/mol | N/A |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of 3-aminothietane derivatives have been described.[3][4] One common approach involves the reaction of a suitable thietane precursor with an amine.

A generalized synthetic pathway is illustrated below:

General Experimental Protocol for N-Alkylation of 3-Aminothietane (Illustrative Example):

-

Reaction Setup: A solution of 3-aminothietane hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) is placed in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to the solution to neutralize the hydrochloride salt and deprotonate the amine.

-

Aldehyde/Ketone Addition: Isobutyraldehyde is added dropwise to the reaction mixture at room temperature.

-

Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise. The reaction is stirred at room temperature for several hours to overnight.

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Handling and Safety

Specific toxicological data for this compound is not available. The following handling and safety precautions are based on safety data sheets for structurally related aliphatic amines and thietane derivatives.[5][6][7]

| Hazard Category | Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] |

| Ventilation | Use only outdoors or in a well-ventilated area.[6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flame.[6] |

| First Aid (General) | In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.[6][7] |

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Role in Drug Discovery and Development

The thietane moiety is recognized for its potential to improve the physicochemical properties of drug candidates.[1][2] Its introduction can influence parameters such as solubility, metabolic stability, and cell permeability. Thietanes are considered bioisosteres of other common functionalities in drug molecules.[1]

While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of thietane derivatives has been explored for various therapeutic applications.[3][8] Further research is required to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a chemical entity with limited publicly available data. The information presented in this guide is a consolidation of data from chemical suppliers and scientific literature on the general class of thietane compounds. Researchers and drug development professionals are advised to exercise caution and to perform their own comprehensive safety and activity assessments before use. The development of detailed synthetic protocols and the investigation of the biological properties of this compound represent areas for future research.

References

- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. file.leyan.com [file.leyan.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Theoretical and Computational Explorations of Thietane Ring Structures: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the theoretical and computational studies of thietane ring structures, their conformational dynamics, and their burgeoning role in medicinal chemistry.

Introduction

The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing interest in the fields of theoretical chemistry and drug discovery.[1] Its unique structural and electronic properties, stemming from ring strain and the presence of a heteroatom, impart distinct conformational preferences and reactivity.[1] Understanding the nuanced conformational landscape of the thietane ring is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate thietane ring structures, summarizes key quantitative data, and explores their application in drug development, with a focus on matrix metalloproteinase (MMP) inhibition.

Conformational Analysis and Ring Puckering

The thietane ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of puckering and the energy barrier to the planar transition state are fundamental properties that dictate its chemical behavior. The puckering motion can be described by a potential energy surface (PES), which maps the energy of the molecule as a function of its puckering coordinate.

Computational Determination of the Ring-Puckering Potential Energy Surface

A common computational workflow to determine the ring-puckering potential energy surface of thietane is outlined below. This process typically involves a series of constrained geometry optimizations.

The puckering of the thietane ring can be understood as an equilibrium between a puckered ground state and a planar transition state.

Structural Parameters of Thietane

Precise experimental determination of the geometric parameters of the parent thietane molecule is challenging. While experimental data for related sulfur-containing heterocycles like thiane exist, high-level computational methods provide reliable estimates for the structural parameters of thietane.[2] The following tables summarize the optimized geometric parameters of thietane calculated at the B3LYP/6-311+G** level of theory.

Table 1: Optimized Bond Lengths of Thietane

| Bond | Bond Length (Å) |

| C-S | 1.847 |

| C-C | 1.552 |

| C-H (α) | 1.091 |

| C-H (β) | 1.093 |

Table 2: Optimized Bond Angles of Thietane

| Angle | Bond Angle (°) |

| C-S-C | 76.8 |

| S-C-C | 88.9 |

| C-C-C | 96.5 |

| H-C-H (α) | 109.8 |

| H-C-H (β) | 108.9 |

Table 3: Optimized Dihedral Angle and Puckering Parameters of Thietane

| Parameter | Value |

| C-S-C-C Dihedral Angle | 28.5° |

| Puckering Angle | 34.2° |

| Barrier to Planarity (kcal/mol) | 0.85 |

Experimental and Computational Protocols

Computational Methodology

The geometric parameters and potential energy surface for the ring puckering of thietane were calculated using Density Functional Theory (DFT).

-

Software: Gaussian 16

-

Method: B3LYP hybrid functional

-

Basis Set: 6-311+G**

-

Procedure for PES: A relaxed potential energy scan was performed by varying the C-S-C-C dihedral angle from 0° (planar) to 40° in steps of 2°. At each step, all other geometric parameters were optimized. The transition state (planar conformation) was confirmed by the presence of a single imaginary frequency in the vibrational analysis. The puckered ground state was confirmed to be a true minimum with all real frequencies.

Experimental Methodologies (Referenced for Similar Molecules)

-

Microwave Spectroscopy: This technique measures the rotational transitions of molecules in the gas phase. From the rotational constants, highly accurate molecular geometries (bond lengths and angles) can be determined.[3]

-

Gas-Phase Electron Diffraction: In this method, a beam of electrons is scattered by the molecules in the gas phase. The resulting diffraction pattern provides information about the internuclear distances in the molecule.[2]

-

Far-Infrared Spectroscopy: This technique is used to directly observe the low-frequency vibrations of a molecule, such as the ring-puckering motion. Analysis of the vibrational spectrum allows for the determination of the potential energy function governing this motion.

Thietanes in Drug Discovery: Inhibition of Matrix Metalloproteinases

Thietane derivatives have emerged as a promising class of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4] Overexpression of certain MMPs is implicated in various diseases, including cancer and arthritis.[4]

Mechanism of MMP Inhibition

Thietane-based inhibitors often function as mechanism-based inhibitors. The strained thietane ring can undergo a ring-opening reaction within the active site of the MMP, leading to the formation of a tightly bound complex that inactivates the enzyme.

The general mechanism involves the following steps:

-

The thietane-containing inhibitor binds to the active site of the MMP.

-

A key residue in the active site, often a glutamate, initiates a reaction that leads to the opening of the thietane ring.

-

The resulting species, typically a thiolate, coordinates to the catalytic zinc ion in the active site, forming a stable, inhibitory complex.

The following diagram illustrates a simplified signaling pathway of MMP activation and its inhibition by a thietane-based inhibitor.

Conclusion

Theoretical and computational studies provide invaluable insights into the intricate structural and dynamic properties of the thietane ring. The puckered nature of the ring, characterized by a low barrier to planarity, is a key determinant of its chemical reactivity and biological activity. While experimental data on the parent thietane remains elusive, high-level computational methods offer a robust framework for understanding its fundamental properties. The application of thietane derivatives as MMP inhibitors highlights the potential of this unique heterocyclic scaffold in drug discovery. Further integrated experimental and computational investigations will undoubtedly continue to unravel the full potential of thietane-containing molecules in medicinal chemistry and materials science.

References

- 1. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]

The Thietane Moiety: A Comprehensive Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a fascinating and increasingly important structural motif in organic chemistry and drug discovery.[1][2] Its unique combination of ring strain and the presence of a heteroatom confers upon it a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecules and a compelling scaffold for the design of novel therapeutics.[3] This technical guide provides an in-depth exploration of the reactivity of the thietane moiety, encompassing its synthesis, characteristic reactions, and applications, with a particular focus on its role in medicinal chemistry.

Synthesis of the Thietane Ring

The construction of the thietane ring can be accomplished through a variety of synthetic strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the thietane core.

Cyclization of 1,3-Difunctionalized Propane Derivatives

One of the most traditional and widely used methods for synthesizing thietanes involves the intramolecular cyclization of 1,3-difunctionalized propane derivatives.[4][5] This typically involves the reaction of a 1,3-dihaloalkane with a sulfur nucleophile, such as sodium sulfide.[3]

Experimental Protocol: Synthesis of Thietane from 1,3-Dichloropropane and Sodium Sulfide

-

Materials: 1,3-dichloropropane, sodium sulfide nonahydrate, ethanol, water.

-

Procedure:

-

A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

1,3-dichloropropane is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours with vigorous stirring.

-

After cooling to room temperature, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude thietane is then purified by distillation.

-

This method is generally effective for the preparation of 3-monosubstituted and 3,3-disubstituted thietanes.[5] However, for the synthesis of more sterically hindered 2,2-, 2,4-, 2,2,4-, and 2,2,4,4-substituted thietanes, this method is less efficient due to competing elimination reactions.[5]

Photochemical [2+2] Cycloaddition (Thia-Paternò–Büchi Reaction)

The thia-Paternò–Büchi reaction is a powerful photochemical method for the synthesis of thietanes, involving the [2+2] cycloaddition of a thiocarbonyl compound and an alkene.[1][6][7] This reaction is particularly useful for the construction of highly substituted and spirocyclic thietanes.[1]

Experimental Protocol: Photochemical [2+2] Cycloaddition of Thiobenzophenone and an Alkene

-

Materials: Thiobenzophenone, alkene (e.g., 2,3-dimethyl-2-butene), solvent (e.g., benzene), UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter).

-

Procedure:

-

A solution of thiobenzophenone and a slight excess of the alkene in a suitable solvent is prepared in a photochemical reactor.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time.

-

The reaction mixture is then irradiated with a UV lamp while maintaining a low temperature (e.g., 0-10 °C) with external cooling.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford the desired thietane.

-

The regioselectivity and stereoselectivity of the thia-Paternò–Büchi reaction can be influenced by the electronic properties of the reactants and the reaction conditions.

Caption: Thia-Paternò–Büchi Reaction Mechanism.

Ring Expansion of Thiiranes

The ring expansion of thiiranes (three-membered sulfur heterocycles) provides another versatile route to thietanes. This transformation can be achieved using various reagents that act as a one-carbon insertion equivalent.

Reactivity of the Thietane Moiety

The reactivity of the thietane ring is dominated by reactions that lead to the relief of its inherent ring strain. These include ring-opening reactions, cycloadditions, and reactions at the sulfur atom.

Ring-Opening Reactions

Due to the strained four-membered ring, thietanes are susceptible to ring-opening reactions initiated by both nucleophiles and electrophiles.

Strong nucleophiles, such as organolithium reagents, can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond.[3]

Experimental Protocol: Ring-Opening of Thietane with n-Butyllithium

-

Materials: Thietane, n-butyllithium in hexanes, anhydrous diethyl ether, appropriate quenching agent (e.g., water, alkyl halide).

-

Procedure:

-

A solution of thietane in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred thietane solution.

-

The reaction is stirred at low temperature for a specified period.

-

The reaction is then quenched by the addition of a suitable electrophile (e.g., dropwise addition of water or an alkyl halide).

-

The reaction mixture is allowed to warm to room temperature, and the product is isolated by standard aqueous workup and purification procedures.

-

Caption: Nucleophilic Ring-Opening of Thietane.

Reactions at the Sulfur Atom

The lone pairs of electrons on the sulfur atom allow for reactions such as oxidation and alkylation.

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding thietane-1-oxide (sulfoxide) and thietane-1,1-dioxide (sulfone). Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Oxidation of Thietane to Thietane-1,1-Dioxide

-

Materials: Thietane, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

A solution of thietane in dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.

-

A solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane is added dropwise to the thietane solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude thietane-1,1-dioxide is purified by recrystallization or column chromatography.

-

The oxidation can often be controlled to selectively produce the sulfoxide by using one equivalent of the oxidizing agent.

Cationic Ring-Opening Polymerization

Thietanes can undergo cationic ring-opening polymerization to produce poly(thioethers). This polymerization is typically initiated by strong acids or Lewis acids.

Experimental Protocol: Cationic Ring-Opening Polymerization of Thietane

-

Materials: Thietane (monomer), boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), anhydrous dichloromethane (solvent).

-

Procedure:

-

The polymerization is carried out under anhydrous conditions and an inert atmosphere.

-

A solution of freshly distilled thietane in anhydrous dichloromethane is prepared in a flame-dried reaction vessel.

-

The solution is cooled to a low temperature (e.g., 0 °C or lower).

-

The initiator, BF₃·OEt₂, is added to the stirred monomer solution.

-

The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution may increase.

-

The polymerization is terminated by the addition of a quenching agent, such as methanol.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.

-

Physical and Spectroscopic Properties of Thietane

A summary of the key physical and spectroscopic data for the parent thietane molecule is provided below.

| Property | Value |

| Physical Properties | |

| Molecular Formula | C₃H₆S |

| Molecular Weight | 74.14 g/mol |

| Boiling Point | 94-95 °C |

| Melting Point | -73 °C |

| Density | 1.028 g/cm³ |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | |

| δ (ppm) | 3.25 (t, 4H, J = 7.5 Hz, -CH₂-S-) |

| 2.50 (quintet, 2H, J = 7.5 Hz, -CH₂-CH₂-CH₂-) | |

| ¹³C NMR (CDCl₃) | |

| δ (ppm) | 27.5 (-CH₂-S-) |

| 32.0 (-CH₂-CH₂-CH₂-) | |

| IR (neat) | |

| ν (cm⁻¹) | ~2950 (C-H stretch) |

| ~1440 (CH₂ scissoring) | |

| ~1250 (CH₂ wagging) | |

| ~680 (C-S stretch) |

Applications in Medicinal Chemistry

The thietane ring has garnered significant interest in medicinal chemistry as a bioisosteric replacement for other small rings, such as cyclobutane and oxetane.[2] Its introduction into a drug candidate can modulate key physicochemical properties, including solubility, metabolic stability, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.

A notable example of a thietane-containing biologically active molecule is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K).[3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

Caption: Inhibition of the PI3K Signaling Pathway.

The incorporation of the thietane moiety in this inhibitor likely contributes to its favorable binding affinity and selectivity for the PI3K enzyme, highlighting the potential of this heterocycle in the design of targeted therapies.

Conclusion

The thietane moiety possesses a rich and diverse chemistry, driven by its inherent ring strain. The synthetic methodologies for its construction are well-established, providing access to a wide array of substituted derivatives. Its reactivity, characterized by ring-opening reactions and transformations at the sulfur atom, makes it a versatile intermediate in organic synthesis. Furthermore, the growing number of examples of biologically active thietane-containing molecules underscores its significant potential in medicinal chemistry and drug development. A thorough understanding of the reactivity of the thietane moiety is therefore crucial for chemists and pharmacologists seeking to leverage its unique properties in their research endeavors.

References

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiirane [webbook.nist.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. Thietane-fused β-lactams via photochemical cycloaddition reaction of N-(α, β-unsaturated carbonyl)thioamides | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to N-Isobutylthietan-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular properties of N-Isobutylthietan-3-amine. Due to the limited publicly available experimental data on this specific compound, this document also outlines a plausible synthetic approach and a generalized experimental workflow based on established chemical principles for the synthesis of analogous thietane and amine structures.

Core Molecular Data

The essential physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NS | [1] |

| Molecular Weight | 145.27 g/mol | [1] |

| CAS Number | 1541584-33-1 |

Synthetic Approach: A Plausible Experimental Protocol

Step 1: Synthesis of Thietan-3-amine

The synthesis of the thietan-3-amine core can be achieved through various methods. One common approach involves the cyclization of a suitable precursor. A potential method is the reaction of 1,3-dibromo-2-propanol with a source of sulfur and a subsequent amination step.

Experimental Protocol:

-

Preparation of Thietane-3-ol: To a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol, 1,3-dibromo-2-propanol is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield thietane-3-ol.

-

Conversion to Thietan-3-amine: The resulting thietane-3-ol is then converted to an intermediate tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. This tosylate is subsequently reacted with an excess of ammonia in a sealed tube at elevated temperature to yield thietan-3-amine.

Step 2: N-Alkylation with Isobutyl Bromide

The final step involves the N-alkylation of thietan-3-amine with an isobutyl group.

Experimental Protocol:

-

Reaction Setup: Thietan-3-amine is dissolved in a suitable polar aprotic solvent, such as acetonitrile, along with a mild base, for instance, potassium carbonate (K₂CO₃), to act as a proton scavenger.

-

Addition of Alkylating Agent: Isobutyl bromide is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for several hours while being monitored by thin-layer chromatography (TLC) to track the progress of the reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, is then purified using column chromatography.

Visualizing the Synthetic Workflow

The logical flow of the proposed synthesis is depicted in the following diagram.

References

"literature review of thietane-containing compounds in research"

An In-depth Technical Guide on Thietane-Containing Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry and materials science. Initially considered a niche structural motif, its unique stereochemical and electronic properties are now being strategically exploited to modulate the physicochemical and pharmacological profiles of bioactive molecules. This technical guide provides a comprehensive literature review of thietane-containing compounds, focusing on their synthesis, properties, and applications, with a particular emphasis on data-driven insights and detailed experimental methodologies for the research community.

Core Concepts: Structure and Properties

Thietane, also known as trimethylene sulfide, is a saturated heterocyclic compound with the molecular formula C₃H₆S. The four-membered ring is strained, which influences its reactivity. Unlike its more explored oxygen-containing counterpart, oxetane, the thietane ring has received less attention but offers considerable potential in drug design. Key properties that make thietanes attractive to medicinal chemists include their high polarity, pronounced three-dimensionality, and low molecular weight, which can be leveraged to improve solubility, metabolic stability, and cell permeability of drug candidates.

Physicochemical Properties

The introduction of a thietane moiety into a molecule can significantly alter its physical and chemical characteristics. A summary of the basic properties of the parent thietane molecule is provided below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆S | |

| Molar Mass | 74.14 g·mol⁻¹ | |

| Appearance | Colorless liquid | |

| Density | 1.028 g cm⁻³ | |

| Boiling Point | 94 to 95 °C | |

| Solubility | Poorly soluble in polar solvents, better solubility in non-polar organic solvents. |

Synthesis of Thietane-Containing Compounds

A variety of synthetic methods for constructing the thietane backbone have been developed, ranging from classical cyclization reactions to modern photochemical approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The major synthetic strategies are summarized below.

Cyclic Thioetherifications

This classical approach relies on the formation of a C-S bond through nucleophilic substitution.

-

Intermolecular Double Displacement: This is one of the oldest and most common methods. It involves reacting a 1,3-difunctionalized alkane (e.g., 1,3-dihaloalkane or 1,3-disulfonate) with a sulfide source like sodium sulfide (Na₂S). While robust, this method is generally more suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes due to steric hindrance limitations with more substituted precursors.

-

Intramolecular Cyclization: This strategy involves the cyclization of a molecule already containing both the sulfur nucleophile and a leaving group, such as a 3-mercaptoalkyl halide. This intramolecular reaction is often more efficient than its intermolecular counterpart.

Photochemical [2+2] Cycloadditions

Known as the thia-Paternò–Büchi reaction, this method involves the photochemical cycloaddition of a thiocarbonyl compound and an alkene. It is a powerful technique for accessing a wide range of thietane derivatives, including spirocyclic systems, often with high stereoselectivity. Recent advances have focused on using visible-light-mediated organophotocatalysis to make the reaction milder and more broadly applicable.

Ring Expansion of Thiiranes

The ring expansion of readily available three-membered thiirane rings is an efficient route to thietanes. This can be achieved through various mechanisms, including nucleophilic ring-opening followed by intramolecular cyclization. For example, reacting a thiirane with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and sodium hydride) leads to the formation of a thietane.

Ring Contraction

Though less common, the ring contraction of five- or six-membered sulfur-containing heterocycles can also be used to synthesize the thietane ring.

Representative Synthetic Protocols

To provide practical guidance, detailed experimental procedures for key synthetic transformations are outlined below.

Protocol 1: Synthesis of an Optically Active Thietane Nucleoside from Diethyl L-tartrate

This protocol exemplifies the cyclic thioetherification of a 1,3-disulfonate. The synthesis of (S,S)-2,3-bis(benzoyloxymethyl)thietane is a key step toward thietanocin A, a sulfur analogue of the antiviral drug oxetanocin A.

-

Preparation of the Diol: Diethyl L-tartrate is converted in multiple steps to the corresponding 1,4-dimesylate of 2,3-di-O-protected 1,2,3,4-butanetetraol.

-

Cyclization: The resulting dimesylate is treated with sodium sulfide (Na₂S) in refluxing ethanol. The sulfide ion displaces both mesylate groups in a double nucleophilic substitution to form the thietane ring.

-

Purification: The protected thietanose product is purified by column chromatography.

Protocol 2: Synthesis of 6-Amino-2-thiaspiro[3.3]heptane Hydrochloride

This procedure details the synthesis of a spirocyclic thietane, a valuable building block in medicinal chemistry, via double displacement.

-

Starting Material: The synthesis begins with 2,2-bis(bromomethyl)propane-1,3-diol.

-

Intermediate Synthesis: The starting material is converted over 6 steps to 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane.

-

Mesylation: The diol is treated with methanesulfonyl chloride to form the corresponding dimethanesulfonate.

-

Cyclic Thioetherification: The dimesylate is reacted with sodium sulfide to yield 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane.

-

Deprotection: The Boc-protecting group is removed using acidic conditions to afford the final product, 6-amino-2-thiaspiro[3.3]heptane hydrochloride.

Protocol 3: Ring Expansion of a Thiirane to a Thietane

This method describes the conversion of a thiirane-2-methanol derivative to a chiral thietane under Mitsunobu conditions.

-

Reaction Setup: A chiral thiirane-2-methanol, 3-nitrophenol, and triphenylphosphine are dissolved in a suitable anhydrous solvent (e.g., THF).

-

Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) or a similar reagent is added dropwise at a controlled temperature (e.g., 0 °C).

-

Mechanism: The alcohol is activated by the Mitsunobu reagents. A proposed mechanism involves the formation of an intermediate that undergoes nucleophilic ring-opening by the phenoxide, followed by an intramolecular substitution to form the thietane ring.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography.

Applications in Medicinal Chemistry and Drug Development

Thietanes are found in a range of biologically active compounds, from natural products to synthetic pharmaceuticals. Their incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. The strained four-membered ring can act as a bioisostere for other groups, offering a unique vector in three-dimensional space to probe interactions with biological targets.

Biologically Active Thietane-Containing Molecules

Several thietane derivatives have demonstrated significant biological activity across different therapeutic areas.

-

Antiviral Agents: Thietanose nucleosides, such as thia-analogs of oxetanocin A, have shown activity against viruses like HIV and Herpes Simplex Virus (HSV).

-

Anticancer Agents: D-ring modified thia-derivatives of the anticancer drugs paclitaxel and docetaxel have been synthesized and evaluated.

-

Other Applications: Thietane-containing molecules have also been investigated as pesticides, sweeteners, and inhibitors of enzymes like PI3 kinase.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected thietane-containing compounds from the literature.

| Compound/Derivative | Biological Target/Activity | Quantitative Measurement (e.g., IC₅₀, EC₅₀) | Reference |

| Thietanose Nucleosides (D- and L-) | Anti-HIV Activity (in PBM cells) | EC₅₀ values in the low micromolar range | |

| 7-(thietanyl-3)-8-bromo-xanthines | Antidepressant Activity | Data reported as % increase in activity | |

| Thia-analogue of Docetaxel | Anticancer (Tubulin polymerization) | IC₅₀ comparable to Docetaxel | |

| 6-amino-2-thiaspiro[3.3]heptane | Kinase Inhibition | IC₅₀ values vary depending on the specific kinase and substitution |

Note: Specific quantitative values are often found within the full text of the cited literature and may require access to specialized databases. The table provides a qualitative summary based on the reviewed articles.

Signaling Pathways and Mechanisms of Action

While detailed signaling pathway diagrams are specific to the biological target of each compound, a generalized logical diagram can illustrate the role of a thietane-containing inhibitor. For instance, many modern therapeutics, including potential thietane-based drugs, target protein kinases, which are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival.

Conclusion

The chemistry and application of thietane-containing compounds represent a rapidly evolving field. Their unique structural and physicochemical properties make them valuable scaffolds for the design of novel therapeutics and advanced materials. The synthetic methodologies are becoming increasingly sophisticated, allowing for the creation of complex and diverse molecular architectures. For researchers in drug development, the thietane ring offers a compelling tool to navigate and optimize chemical space, potentially leading to the discovery of next-generation medicines with improved efficacy and safety profiles. This guide provides a foundational overview and practical details to encourage and facilitate further exploration into this promising class of heterocyclic compounds.

Methodological & Application

Application Notes and Protocols for N-Isobutylthietan-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutylthietan-3-amine is a saturated heterocyclic compound featuring a four-membered thietane ring. While direct applications of this specific molecule in marketed drugs are not extensively documented, the thietane moiety is of growing interest in medicinal chemistry.[1][2][3][4] Thietanes are considered valuable scaffolds due to their unique stereoelectronic properties, increased three-dimensionality, and their utility as bioisosteres for other common functionalities in drug candidates.[1][2] These properties can lead to improved metabolic stability, solubility, and target engagement.

These notes provide an overview of the potential applications of this compound as a building block in drug discovery, along with generalized protocols for its incorporation and evaluation in novel chemical entities.

Potential Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a structural motif to modulate the physicochemical and pharmacokinetic properties of a lead compound. Its utility can be categorized as follows:

-

Bioisosteric Replacement: The thietane ring can serve as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, which are common in many drug classes. This substitution can alter the pKa, lipophilicity, and metabolic profile of the parent molecule.

-

Introduction of 3D-Character: The puckered nature of the thietane ring introduces a defined three-dimensional geometry, which can be advantageous for optimizing interactions with protein binding pockets and "escaping flatland" in medicinal chemistry design.

-

Modulation of Physicochemical Properties: The polar sulfur atom in the thietane ring can influence hydrogen bonding and overall polarity, potentially improving aqueous solubility and permeability.

A key strategic application is the use of the this compound fragment to replace a substructure in a known bioactive molecule to improve its drug-like properties.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound with a Carboxylic Acid

This protocol describes a standard method to incorporate the this compound moiety into a larger molecule via amide bond formation.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-